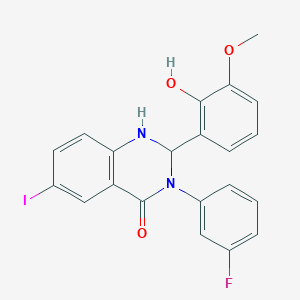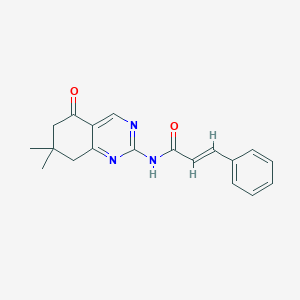
3-(3-fluorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-6-iodo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-FLUOROPHENYL)-2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes fluorine, iodine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-FLUOROPHENYL)-2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the fluorine, iodine, and methoxy groups. Common synthetic routes may involve:
Formation of the Quinazolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The fluorine, iodine, and methoxy groups can be introduced through various substitution reactions using reagents such as fluorinating agents, iodinating agents, and methoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-FLUOROPHENYL)-2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the iodine group to a hydrogen atom.
Substitution: The fluorine, iodine, and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and methoxylating agents (e.g., dimethyl sulfate) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(3-FLUOROPHENYL)-2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-FLUOROPHENYL)-2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. These interactions can include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Modulating Receptors: It can interact with cellular receptors, influencing signal transduction pathways.
Altering Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
3-(3-FLUOROPHENYL)-2-(2-HYDROXY-3-METHOXYPHENYL)-6-CHLORO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Similar structure but with a chlorine atom instead of iodine.
3-(3-FLUOROPHENYL)-2-(2-HYDROXY-3-METHOXYPHENYL)-6-BROMO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-(3-FLUOROPHENYL)-2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its chlorine and bromine analogs, which may have different reactivity and biological activity.
Properties
Molecular Formula |
C21H16FIN2O3 |
|---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-6-iodo-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H16FIN2O3/c1-28-18-7-3-6-15(19(18)26)20-24-17-9-8-13(23)11-16(17)21(27)25(20)14-5-2-4-12(22)10-14/h2-11,20,24,26H,1H3 |
InChI Key |
WVFWTDPXAKFAAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10955143.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B10955150.png)
![5-[chloro(difluoro)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10955152.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B10955159.png)
![6-cyclopropyl-3-methyl-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10955163.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B10955165.png)
![5-[(4-iodophenoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide](/img/structure/B10955174.png)
![4-(3-ethoxypropyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10955175.png)
![Ethyl 4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methylthiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10955176.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-methoxyphenyl)amino]butanehydrazide](/img/structure/B10955178.png)

![N-(2-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10955196.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10955227.png)
